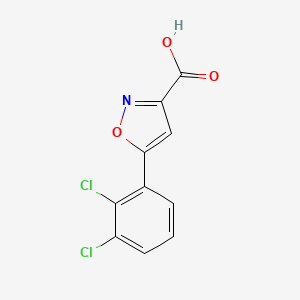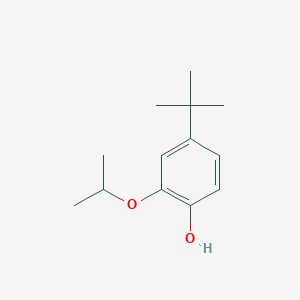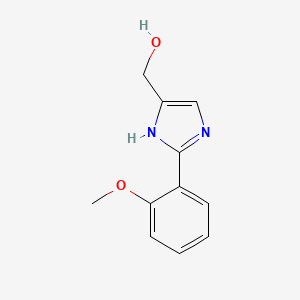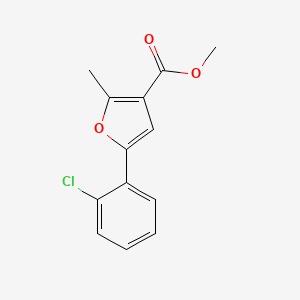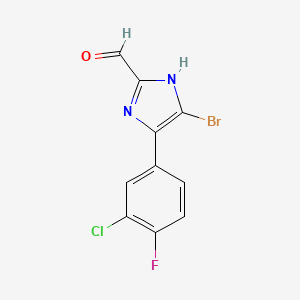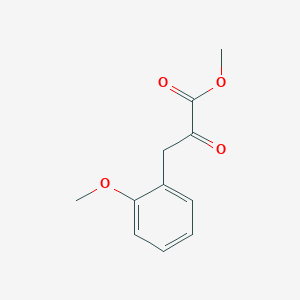
Methyl 4-(hydroxymethyl)piperidine-4-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(hydroxymethyl)piperidine-4-carboxylate hydrochloride is an organic compound with the molecular formula C8H16ClNO3 It is a derivative of piperidine, a six-membered heterocyclic amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(hydroxymethyl)piperidine-4-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by esterification and subsequent hydrochloride salt formation.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(hydroxymethyl)piperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(Carboxymethyl)piperidine-4-carboxylate.
Reduction: 4-(Hydroxymethyl)piperidine-4-methanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(hydroxymethyl)piperidine-4-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential use in drug development, particularly for its role in modulating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of Methyl 4-(hydroxymethyl)piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects.
Comparación Con Compuestos Similares
Methyl 4-(hydroxymethyl)piperidine-4-carboxylate hydrochloride can be compared with other piperidine derivatives, such as:
Methyl piperidine-4-carboxylate: Similar structure but lacks the hydroxymethyl group, leading to different reactivity and applications.
Piperidine-4-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its chemical properties and uses.
4-Hydroxymethylpiperidine:
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.
Propiedades
Fórmula molecular |
C8H16ClNO3 |
|---|---|
Peso molecular |
209.67 g/mol |
Nombre IUPAC |
methyl 4-(hydroxymethyl)piperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-12-7(11)8(6-10)2-4-9-5-3-8;/h9-10H,2-6H2,1H3;1H |
Clave InChI |
BXSJNLAPQOOGHW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CCNCC1)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-[(chloromethoxy)methyl]-4-fluoro-](/img/structure/B13690958.png)
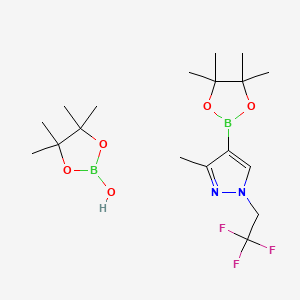
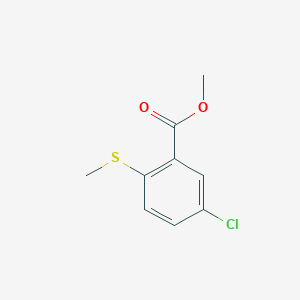
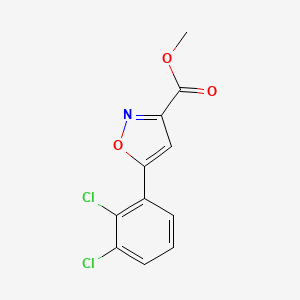
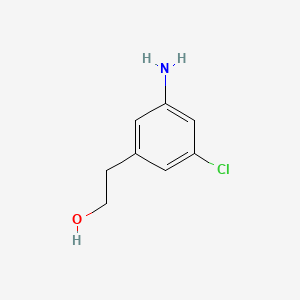
![6-Boc-decahydro-1H-pyrido[4,3-c]azepine](/img/structure/B13690997.png)
